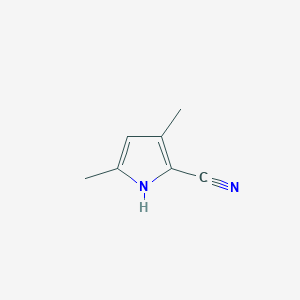
2-(Benzyloxy)-3,5-dibromobenzaldehyde
概要
説明
2-(Benzyloxy)-3,5-dibromobenzaldehyde is an organic compound characterized by the presence of a benzyloxy group and two bromine atoms attached to a benzaldehyde core
作用機序
Target of Action
Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity
Mode of Action
Benzylic compounds, in general, are known to undergo oxidation and reduction reactions . They are activated towards free radical attack and show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . The specific interaction of 2-(Benzyloxy)-3,5-dibromobenzaldehyde with its targets would depend on the nature of these targets and the biochemical environment.
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways due to their reactivity . They can undergo oxidation and reduction reactions, which can potentially affect the redox state of cells and influence various metabolic pathways .
Pharmacokinetics
Benzylic compounds, in general, are known to be reactive, which can influence their absorption, distribution, metabolism, and excretion in the body .
Result of Action
The reactivity of benzylic compounds can lead to various molecular and cellular effects, depending on the nature of their targets and the biochemical environment .
Action Environment
The action of this compound can be influenced by various environmental factors. These include the pH, temperature, presence of other molecules, and the specific biochemical environment within cells . These factors can influence the compound’s reactivity, its interaction with targets, and its overall efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3,5-dibromobenzaldehyde typically involves the bromination of 2-(Benzyloxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-(Benzyloxy)-3,5-dibromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products:
Oxidation: 2-(Benzyloxy)-3,5-dibromobenzoic acid.
Reduction: 2-(Benzyloxy)-3,5-dibromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Benzyloxy)-3,5-dibromobenzaldehyde has several applications in scientific research:
類似化合物との比較
2-(Benzyloxy)-benzaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromo-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness: 2-(Benzyloxy)-3,5-dibromobenzaldehyde is unique due to the presence of both benzyloxy and dibromo substituents, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
3,5-dibromo-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUFLFOQQDBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363471 | |
| Record name | 2-(benzyloxy)-3,5-dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61657-63-4 | |
| Record name | 3,5-Dibromo-2-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61657-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(benzyloxy)-3,5-dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium (2S,5R,6R)-6-(4-azidobenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1620501.png)

![tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate](/img/structure/B1620505.png)


![4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1620510.png)

![1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620515.png)

![1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1620518.png)
![2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one](/img/structure/B1620519.png)



